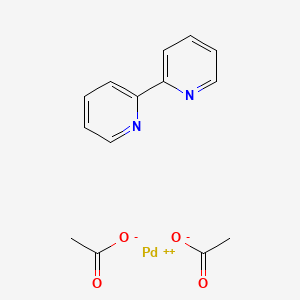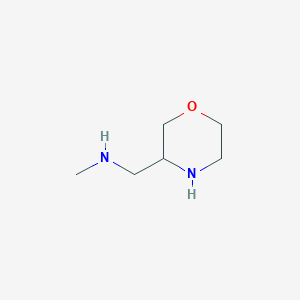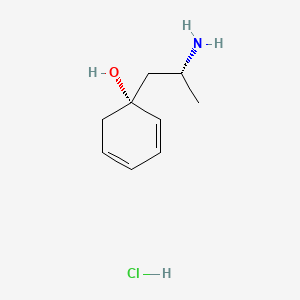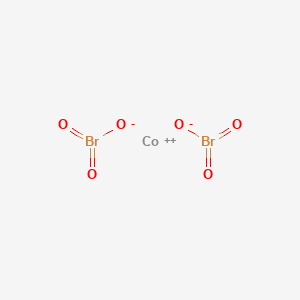
cobalt(II) bromate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) bromate is an inorganic compound with the chemical formula Co(BrO₃)₂ It is a cobalt salt of bromic acid and typically appears as a crystalline solid
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) bromate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with bromic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation and crystallization.
Reaction:
Co(OH)2+2HBrO3→Co(BrO3)2+2H2O
Alternatively, this compound can be prepared by the reaction of cobalt(II) sulfate with a soluble bromate salt, such as sodium bromate, in an aqueous solution. The this compound precipitates out of the solution and can be collected by filtration.
Reaction:
CoSO4+2NaBrO3→Co(BrO3)2+Na2SO4
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of cobalt(II) hydroxide with bromic acid. The process is optimized for high yield and purity, and the product is often used in various industrial applications.
化学反应分析
Types of Reactions
Cobalt(II) bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize organic compounds or other metal ions.
Substitution Reactions: In aqueous solutions, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate or potassium iodide. These reactions are typically carried out in acidic or neutral aqueous solutions.
Substitution Reactions: These reactions often involve the use of other metal salts or complexing agents in aqueous solutions.
Major Products Formed
Oxidation Reactions: The major products include the reduced form of the oxidizing agent (e.g., bromide ions) and the oxidized form of the reducing agent.
Substitution Reactions: The products depend on the substituting anion but generally include the new cobalt salt and the displaced bromate ion.
科学研究应用
Cobalt(II) bromate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Analytical Chemistry: this compound is used in analytical chemistry for the determination of certain ions and compounds through redox titrations.
Biological Studies: It is used in biological research to study the effects of cobalt ions on biological systems and to investigate the mechanisms of metal ion toxicity.
Industrial Applications: this compound is used in the manufacturing of certain types of batteries and as an oxidizing agent in various industrial processes.
作用机制
The mechanism of action of cobalt(II) bromate involves its ability to act as an oxidizing agent. In biological systems, cobalt ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The molecular targets and pathways involved in these processes include the mitochondrial electron transport chain and various antioxidant defense mechanisms.
相似化合物的比较
Cobalt(II) bromate can be compared with other cobalt salts, such as cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) nitrate. While all these compounds contain cobalt ions, they differ in their anions and, consequently, their chemical properties and applications.
Cobalt(II) Chloride (CoCl₂): Used as a humidity indicator and in the preparation of other cobalt compounds.
Cobalt(II) Sulfate (CoSO₄): Used in electroplating, as a pigment, and in the preparation of catalysts.
Cobalt(II) Nitrate (Co(NO₃)₂): Used in the preparation of cobalt catalysts and in various chemical syntheses.
This compound is unique in its strong oxidizing properties, making it particularly useful in redox reactions and as an oxidizing agent in various applications.
属性
IUPAC Name |
cobalt(2+);dibromate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
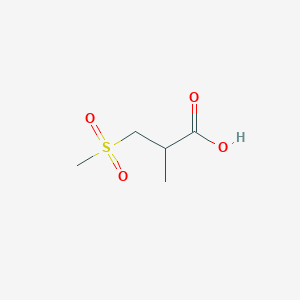
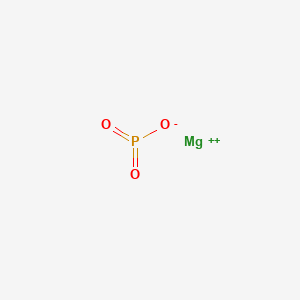

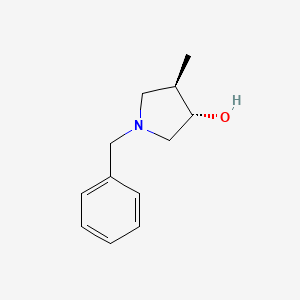
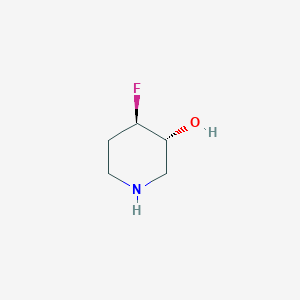
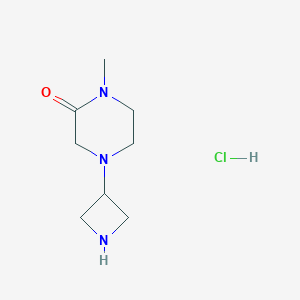
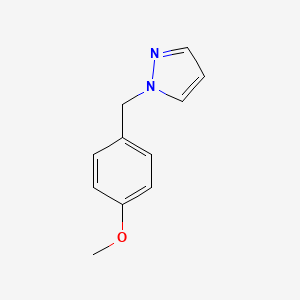
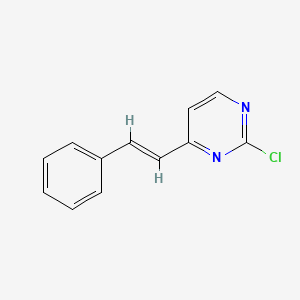
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)

